N-(2,4,6-Trimethylphenyl)pyridin-3-amine

Physicochemical Profiling Lipophilicity Medicinal Chemistry

N-(2,4,6-Trimethylphenyl)pyridin-3-amine features a sterically bulky mesityl group, yielding a LogP of 3.75—ideal for CNS drug candidate design and probing protein binding pocket sterics. Its hindered structure enables high selectivity in Pd-catalyzed aminations and synthesis of complex architectures. Specify 97% purity (most frequent). Request pricing.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 921929-31-9
Cat. No. B12619466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4,6-Trimethylphenyl)pyridin-3-amine
CAS921929-31-9
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC2=CN=CC=C2)C
InChIInChI=1S/C14H16N2/c1-10-7-11(2)14(12(3)8-10)16-13-5-4-6-15-9-13/h4-9,16H,1-3H3
InChIKeyGAVHDXWZVXSOAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4,6-Trimethylphenyl)pyridin-3-amine (921929-31-9): Chemical Class and Core Properties for Procurement Evaluation


N-(2,4,6-Trimethylphenyl)pyridin-3-amine, also known as N-mesitylpyridin-3-amine, is a diarylamine derivative comprising a pyridin-3-amine core substituted with a sterically bulky 2,4,6-trimethylphenyl (mesityl) group . This compound, with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol, belongs to the class of N-aryl pyridinamines, which are frequently utilized as synthetic intermediates and building blocks in medicinal chemistry and catalysis . Its distinct structural feature—a highly hindered aromatic ring—imparts unique physicochemical properties that differentiate it from less substituted analogs, directly influencing its suitability for specific research and industrial applications .

Why N-(2,4,6-Trimethylphenyl)pyridin-3-amine (921929-31-9) Cannot Be Replaced by Less Hindered N-Aryl Pyridinamine Analogs


Substituting N-(2,4,6-trimethylphenyl)pyridin-3-amine with a less sterically demanding analog, such as N-phenylpyridin-3-amine, fundamentally alters the compound's physicochemical and steric profile, which can critically impact downstream applications. The presence of three methyl groups on the aryl ring significantly increases lipophilicity and introduces substantial steric hindrance around the amine nitrogen . These changes directly affect the compound's behavior in structure-activity relationship (SAR) studies, its solubility in various media, and its reactivity in metal-catalyzed cross-coupling reactions, where steric bulk is often a key parameter for achieving selectivity [1]. Therefore, direct interchange without re-optimization of experimental conditions is likely to yield divergent and potentially non-comparable results. The following sections provide quantitative evidence for these critical differences.

Quantitative Differentiation of N-(2,4,6-Trimethylphenyl)pyridin-3-amine (921929-31-9) Against Closest Analogs


Enhanced Lipophilicity (LogP) Relative to the Unsubstituted N-Phenyl Analog

The target compound, N-(2,4,6-trimethylphenyl)pyridin-3-amine, exhibits a calculated LogP value of 3.75, which is substantially higher than the LogP of 2.01 reported for its unsubstituted analog, N-phenylpyridin-3-amine . This difference of 1.74 LogP units indicates a significantly greater lipophilic character, which is a direct consequence of the three additional methyl groups on the phenyl ring.

Physicochemical Profiling Lipophilicity Medicinal Chemistry

Identical Topological Polar Surface Area (TPSA) Despite Increased Lipophilicity

Despite the significant increase in lipophilicity, N-(2,4,6-trimethylphenyl)pyridin-3-amine maintains a Topological Polar Surface Area (TPSA) of 24.92 Ų, which is identical to that of its N-phenyl analog . This indicates that the addition of the three methyl groups, while increasing the non-polar surface area and thus LogP, does not alter the molecule's capacity for polar interactions as estimated by this parameter.

Physicochemical Profiling Polar Surface Area Drug-likeness

Demonstrated Synthetic Accessibility via Palladium-Catalyzed Amination

The compound can be efficiently synthesized via a palladium-catalyzed amination reaction using a C-2-substituted oxaphosphole-based monophosphine ligand, achieving a reported isolated yield of ~92% [1]. This specific synthetic route demonstrates its compatibility with modern catalytic methods designed for challenging sterically hindered substrates, a key advantage over analogs that may require harsher conditions or provide lower yields with less bulky ligands.

Synthetic Chemistry Catalysis Cross-coupling

Defined Rotatable Bond Count and Hydrogen Bonding Capacity

The molecule possesses two rotatable bonds, a single hydrogen bond donor (the amine N-H), and two hydrogen bond acceptors (the pyridine nitrogen and the amine nitrogen) . This profile defines a semi-rigid structure with limited conformational flexibility, which is a key parameter in molecular design. While this property is not unique to this specific compound, its precise combination of rotatable bonds and H-bond donors/acceptors, combined with its high lipophilicity, creates a distinct physicochemical space compared to many other N-aryl pyridinamine analogs.

Physicochemical Profiling Molecular Flexibility Drug-likeness

Application Scenarios for N-(2,4,6-Trimethylphenyl)pyridin-3-amine (921929-31-9) Based on Quantitative Differentiation


Medicinal Chemistry: Optimizing Membrane Permeability and CNS Penetration

The 1.74 LogP unit increase relative to N-phenylpyridin-3-amine makes this compound a superior choice for designing central nervous system (CNS) drug candidates where enhanced passive membrane permeability is desired . Its elevated lipophilicity, without an increase in TPSA, aligns with the physicochemical property space often associated with successful brain-penetrant molecules. Researchers can use this building block to explore SAR around lipophilicity while maintaining a constant polar surface area, a strategy that can be critical for tuning bioavailability and tissue distribution profiles [1].

Synthetic Chemistry: Leveraging Steric Bulk in Cross-Coupling Reactions

The demonstrated high yield (~92%) in a palladium-catalyzed amination reaction highlights the compound's utility as a building block in complex molecule synthesis . The steric hindrance of the mesityl group can be strategically employed to control regioselectivity or to stabilize reactive intermediates in subsequent transformations. Its compatibility with specialized catalytic systems confirms it as a viable substrate for constructing more elaborate, sterically congested molecular architectures relevant to pharmaceuticals and agrochemicals.

Chemical Biology: Probing Steric Effects in Protein-Ligand Interactions

The significant steric bulk imparted by the 2,4,6-trimethylphenyl group makes this compound an ideal tool for probing the steric tolerance of protein binding pockets . In structure-activity relationship (SAR) studies, substituting a less bulky N-aryl group with this mesityl analog can reveal the spatial constraints of a target's active site. The quantitative LogP difference (3.75 vs. 2.01) also allows researchers to concurrently interrogate the role of lipophilicity in binding affinity, providing a dual-parameter probe for hit-to-lead optimization campaigns [1].

Material Science: Modulating Solubility and Solid-State Properties

The high LogP value of 3.75 indicates excellent solubility in organic solvents of low to medium polarity, making this compound a suitable monomer or precursor for synthesizing polymers and organic electronic materials processed from solution . Its rigid, aromatic structure and defined H-bonding capacity can be exploited to engineer specific intermolecular interactions in the solid state, influencing properties like crystallinity, thermal stability, and charge transport in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

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